1-(2,4-Dimethylbenzoyl)piperidin-4-amine
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Overview
Description
1-(2,4-Dimethylbenzoyl)piperidin-4-amine is a chemical compound with the molecular formula C14H20N2O. It consists of a piperidine ring substituted with a 2,4-dimethylbenzoyl group at the nitrogen atom and an amine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylbenzoyl)piperidin-4-amine can be synthesized through several synthetic routes. One common method involves the acylation of piperidine with 2,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethylbenzoyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the reduced amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Reduced amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,4-Dimethylbenzoyl)piperidin-4-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylbenzoyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2,4-Dimethylbenzoyl)piperidine: Similar structure but lacks the amine group at the 4-position.
1-(2,4-Dimethylphenyl)piperidin-4-amine: Similar structure but with a phenyl group instead of a benzoyl group.
Uniqueness: 1-(2,4-Dimethylbenzoyl)piperidin-4-amine is unique due to the presence of both the 2,4-dimethylbenzoyl group and the amine group at the 4-position of the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-3-4-13(11(2)9-10)14(17)16-7-5-12(15)6-8-16/h3-4,9,12H,5-8,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFMQUVSVLOPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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